molecular formula C32H29N3O3 B5982180 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B5982180
M. Wt: 503.6 g/mol
InChI Key: MNIPTICUYAESFM-STKMKYKTSA-N
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Description

3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a substituted phenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diphenylindole with an appropriate aldehyde to form the intermediate Schiff base, which is then reacted with a substituted phenylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The substituted phenyl group can enhance binding affinity and specificity, leading to targeted effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide apart is its unique combination of the indole core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O3/c1-2-38-29-21-23(17-18-28(29)36)22-33-34-30(37)19-20-35-27-16-10-9-15-26(27)31(24-11-5-3-6-12-24)32(35)25-13-7-4-8-14-25/h3-18,21-22,36H,2,19-20H2,1H3,(H,34,37)/b33-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIPTICUYAESFM-STKMKYKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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